molecular formula C17H17FN2O4 B2544211 N-(3-fluoro-4-methoxyphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034420-57-8

N-(3-fluoro-4-methoxyphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2544211
CAS No.: 2034420-57-8
M. Wt: 332.331
InChI Key: HBDQVDPNTPIUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methoxyphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O4 and its molecular weight is 332.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}F1_{1}N1_{1}O4_{4}
  • Molecular Weight : 293.29 g/mol
  • Key Functional Groups : Fluoro group, methoxy groups, indolizine core.

This unique structure may contribute to its biological properties, particularly in modulating various biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play critical roles in the production of inflammatory mediators.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress and reduce inflammation .
  • Cytotoxicity : In vitro studies have indicated that this compound has cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) cells .

Data Table of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
COX-2 InhibitionEnzyme10.4
LOX InhibitionEnzyme5.4
CytotoxicityMCF-7 Cancer Cells15.6
Antioxidant ActivityDPPH Radical Scavenging20.0

Study 1: Anti-inflammatory Effects

In a recent study, the compound was evaluated for its anti-inflammatory effects in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound compared to the control group. Histological analysis confirmed reduced synovial inflammation .

Study 2: Cancer Cell Line Evaluation

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 15.6 μM while showing less toxicity towards normal fibroblast cells .

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-23-13-6-5-10(8-11(13)18)19-17(22)16-12-4-3-7-20(12)15(21)9-14(16)24-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDQVDPNTPIUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.